molecular formula C11H18O5 B12520880 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid CAS No. 819868-34-3

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid

Katalognummer: B12520880
CAS-Nummer: 819868-34-3
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: XQBZPOIHEZQMNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid typically involves the reaction of 3-ethyloxetan-3-yl methanol with a suitable carboxylic acid derivative. One common method is the esterification of 3-ethyloxetan-3-yl methanol with 5-oxopentanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ethers .

Wissenschaftliche Forschungsanwendungen

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid is unique due to its specific combination of the oxetane ring and the pentanoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

819868-34-3

Molekularformel

C11H18O5

Molekulargewicht

230.26 g/mol

IUPAC-Name

5-[(3-ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid

InChI

InChI=1S/C11H18O5/c1-2-11(6-15-7-11)8-16-10(14)5-3-4-9(12)13/h2-8H2,1H3,(H,12,13)

InChI-Schlüssel

XQBZPOIHEZQMNN-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC1)COC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.